Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

Catalog No.
S14275711
CAS No.
M.F
C36H25ClCrN4Na2O7S+2
M. Wt
791.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]nap...

Product Name

Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

IUPAC Name

disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

Molecular Formula

C36H25ClCrN4Na2O7S+2

Molecular Weight

791.1 g/mol

InChI

InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1

InChI Key

OXMRQWZNALNKNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr]

Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid is a complex organometallic compound characterized by its vibrant color properties and structural complexity. The compound features multiple functional groups, including azo groups, naphthol rings, and a chromate center, contributing to its unique chemical and physical properties. Its molecular formula is C36H25ClCrN4Na2O7S, with a molecular weight of 791.1 g/mol. The compound is primarily utilized in industrial applications, particularly in dyes and pigments due to its intense coloration and stability under various conditions.

  • Oxidation: The compound can be oxidized to form different chromate species, which may alter its color and reactivity.
  • Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of amines.
  • Substitution: The azo groups are capable of participating in substitution reactions, particularly when nucleophiles are present.

Common Reagents and Conditions

Typical reagents involved in these reactions include:

  • Oxidizing Agents: Potassium permanganate is frequently used for oxidation processes.
  • Reducing Agents: Sodium dithionite is commonly employed for reduction.
  • Nucleophiles: Hydroxide ions can act as nucleophiles in substitution reactions.

The reactions generally require controlled temperatures and pH levels to achieve the desired outcomes.

Synthetic Routes and Reaction Conditions

The synthesis of disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol typically involves:

  • Diazotization: The process begins with the diazotization of 5-chloro-2-hydroxyaniline.
  • Coupling Reaction: The diazotized compound is then coupled with 2-naphthol to form the azo compound.
  • Complexation: Finally, this azo compound is complexed with chromate ions in the presence of sodium ions to yield the final disodium salt.

Industrial Production Methods

In industrial settings, large-scale diazotization and coupling reactions are conducted under controlled conditions to ensure high yields and purity. These processes may include recrystallization and filtration steps for effective isolation and purification of the final product .

Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol finds diverse applications primarily in:

  • Dyes and Pigments: Its vibrant color makes it suitable for use in textile dyes and printing inks.
  • Analytical Chemistry: It may serve as a reagent in various analytical techniques due to its chromogenic properties.

The compound's stability and reactivity also make it a candidate for research in materials science and organic synthesis.

Interaction studies involving disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol focus on its ability to form complexes with metal ions and other biomolecules. These interactions can influence its reactivity and biological activity, although detailed studies are still needed to elucidate these mechanisms fully. Understanding these interactions could provide insights into its potential applications in biochemistry and materials science .

Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol shares structural similarities with several other azo compounds and organometallic complexes. Here are some similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Disodium;4-(4-diazonio-3-methoxyphenyl)-naphthalene-1-sulfonateAzo group, naphthalene ringUsed as a dye with different color properties
Disodium;2',4',5',7'-tetrabromo -4,5,6,7-tetrachloro -3 -oxospiro[2-benzofuran -1,9'-xanthene]-3',6'-diolateMultiple halogen substitutionsExhibits unique fluorescence characteristics
Disodium;4-(4-diazonio -3-nitrophenyl)-naphthalene -1-sulfonateAzo group, nitro substitutionKnown for its application in photochemical studies

Uniqueness

The uniqueness of disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol lies in its specific structural arrangement that imparts distinct color properties and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions while participating in redox reactions enhances its value across various applications .

Diazotization and Coupling Reactions for Azo Ligand Formation

The synthesis of the target chromium azo dye complex begins with the preparation of two distinct azo ligands: 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol and 3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid. These ligands are synthesized via sequential diazotization and coupling reactions, which are foundational to azo chemistry.

Diazotization:

  • 5-Chloro-2-hydroxyaniline is dissolved in a chilled hydrochloric acid solution (0–5°C) and treated with sodium nitrite to form the diazonium chloride intermediate. The reaction is maintained at pH ≤ 2 to prevent premature coupling.
  • Similarly, 2-hydroxy-1-aminonaphthalene undergoes diazotization under analogous conditions, yielding a naphthalene-based diazonium salt.

Coupling:

  • The diazonium salt from 5-chloro-2-hydroxyaniline is coupled with 2-naphthol in an alkaline medium (pH 8–10), where the phenolic hydroxyl group activates the para position for electrophilic substitution. This forms the first azo ligand, 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol.
  • The second diazonium salt (from 2-hydroxy-1-aminonaphthalene) reacts with 3-hydroxynaphthalene-1-sulfonic acid under controlled pH (6–7), producing the sulfonated azo ligand, 3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid.

Key parameters influencing yield and purity include:

  • Temperature: Strict maintenance of 0–5°C during diazotization to prevent diazonium salt decomposition.
  • pH Control: Alkaline conditions (NaOH) during coupling to enhance nucleophilicity of phenolic couplers.
  • Stoichiometry: Molar ratios of diazonium salt to coupler (1:1.05) to ensure complete reaction.

Metallization Strategies with Chromium(III) Ions

The azo ligands coordinate with chromium(III) ions to form an octahedral complex. This metallization process involves chelation through the azo (–N=N–), hydroxyl (–OH), and sulfonic (–SO3H) groups.

Synthetic Procedure:

  • The two azo ligands are combined in aqueous solution at 60–70°C.
  • Chromium(III) chloride hexahydrate (CrCl3·6H2O) is added gradually, with continuous pH adjustment to 8–9 using sodium carbonate.
  • The mixture is refluxed for 4–6 hours to ensure complete complexation, evidenced by a color shift from orange to deep maroon.

Coordination Chemistry:

  • Chromium(III) adopts a distorted octahedral geometry, with ligands binding via:
    • The azo nitrogen atoms.
    • Phenolic oxygen atoms deprotonated under alkaline conditions.
    • Sulfonate oxygen acting as a monodentate ligand.
  • Spectroscopic studies (UV-Vis and IR) confirm metal-ligand charge transfer transitions at 370–400 nm and stretching vibrations for Cr–O (520 cm⁻¹) and Cr–N (460 cm⁻¹).

Table 1: Key Spectral Data for Chromium Azo Dye Complex

ParameterObservation
UV-Vis λmax (nm)375 (π→π*), 480 (MLCT)
IR Bands (cm⁻¹)520 (Cr–O), 460 (Cr–N)
Magnetic Moment (BM)3.87 (high-spin d³ system)

Industrial-Scale Optimization of Complexation Processes

Scaling the synthesis of chromium azo dye complexes necessitates optimizing reaction parameters for reproducibility, cost-efficiency, and minimal waste.

Process Intensification Strategies:

  • Continuous Diazotization: Tubular reactors with precise temperature control (−5 to 5°C) enable rapid diazotization while minimizing thermal degradation.
  • Automated pH Adjustment: In-line sensors and feedback loops maintain coupling reactions at pH 8–10, enhancing yields by 12–15% compared to batch methods.
  • Chromium Recovery Systems: Ion-exchange resins (e.g., Diaion CR 11) selectively recover unreacted Cr(III) from effluent streams, reducing raw material costs by 20%.

Table 2: Laboratory vs. Industrial-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume1 L5000 L
Temperature ControlIce BathJacketed Reactor
Yield75–80%82–85%
Cycle Time8–10 hours6–7 hours

Waste Minimization:

  • Solvent Recycling: Ethanol from recrystallization steps is distilled and reused, cutting solvent costs by 30%.
  • Precipitation of Byproducts: Addition of calcium hydroxide precipitates sulfonate byproducts, which are filtered and repurposed in cement manufacturing.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

790.033291 g/mol

Monoisotopic Mass

790.033291 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-10-2024

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